2-Butyl-1,3-benzothiazol-7-ol
Description
Properties
CAS No. |
163299-24-9 |
|---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-butyl-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C11H13NOS/c1-2-3-7-10-12-8-5-4-6-9(13)11(8)14-10/h4-6,13H,2-3,7H2,1H3 |
InChI Key |
HVCPLUZHUIOHCB-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=C(S1)C(=CC=C2)O |
Canonical SMILES |
CCCCC1=NC2=C(S1)C(=CC=C2)O |
Synonyms |
7-Benzothiazolol,2-butyl-(9CI) |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization from 2-Mercaptoaniline
The most widely reported method involves a two-step condensation-cyclization sequence. 2-Mercaptoaniline reacts with butyl-substituted acid chlorides (e.g., butyryl chloride) in anhydrous ethanol under reflux (80–90°C) to form an intermediate thiourea derivative. Subsequent cyclization is achieved using acidic catalysts like concentrated HCl or polyphosphoric acid (PPA), yielding this compound.
Key Parameters:
Microwave-Assisted Cyclization
Recent advancements employ microwave irradiation to accelerate cyclization. A mixture of 2-mercaptoaniline and butyl aldehyde in dimethylformamide (DMF) undergoes microwave heating (150°C, 20 min), achieving a 78% yield with reduced side products. This method minimizes decomposition of the hydroxyl group at the 7-position.
Alkylation of Benzothiazole Precursors
Nucleophilic Substitution with Haloalkanes
A patent-pending method (CN102807532A) alkylates 1,3-benzothiazol-7-ol with 1-bromobutane in the presence of alkali metal salts. The process involves:
-
Salt Formation: 1,3-benzothiazol-7-ol reacts with potassium carbonate in water to form a potassium salt.
-
Alkylation: The salt is treated with 1-bromobutane in N,N-dimethylformamide (DMF) at 75–85°C for 5–15 hours.
Optimized Conditions:
Phase-Transfer Catalysis
Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves interfacial reactivity. In a biphasic system (water/DCM), the reaction completes in 8 hours with an 81% isolated yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Cost Efficiency |
|---|---|---|---|---|
| Condensation-Cyclization | 55–72 | 90–94% | 6–12 h | Moderate |
| Microwave Cyclization | 78 | 95% | 20 min | High |
| Alkylation (Patented) | 76 | 96% | 5–15 h | Low |
| Phase-Transfer Alkylation | 81 | 97% | 8 h | Moderate |
Key Findings:
-
Microwave irradiation offers the fastest route but requires specialized equipment.
-
Alkylation methods provide higher purity but depend on costly aprotic solvents.
-
Phase-transfer catalysis balances yield and operational simplicity.
Purification and Characterization
Chemical Reactions Analysis
2-Butyl-1,3-benzothiazol-7-ol undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
2-Butyl-1,3-benzothiazol-7-ol has been investigated for its antimicrobial properties. Research indicates that benzothiazole derivatives exhibit significant activity against a range of pathogens, including bacteria and fungi. In particular, studies have shown that modifications to the benzothiazole structure can enhance its efficacy against resistant strains of bacteria .
Anti-Tubercular Properties
Recent studies have highlighted the potential of benzothiazole derivatives, including 2-butyl variants, in combating tuberculosis (TB). The compound has been synthesized and evaluated for its inhibitory effects on Mycobacterium tuberculosis. For example, a study reported that certain derivatives demonstrated lower IC50 values compared to traditional anti-TB drugs, suggesting improved potency .
| Compound | IC50 (μM) | MIC (μM) |
|---|---|---|
| 2-butyl derivative A | 7.7 ± 0.8 | 0.08 |
| 2-butyl derivative B | 9.2 ± 1.5 | 0.09 |
This table illustrates the comparative effectiveness of specific derivatives against TB, showcasing the potential for developing new therapeutic agents from benzothiazole structures.
Neuroprotective Effects
Another promising application is in neuroprotection, particularly concerning Alzheimer's disease (AD). Benzothiazole derivatives have been studied for their ability to bind to amyloid-beta deposits in the brain, which are implicated in AD pathology. The compound's structure allows it to be used as a probe for imaging techniques such as PET and SPECT, facilitating the diagnosis and monitoring of amyloid deposition in patients .
Materials Science
Polymeric Applications
In materials science, this compound serves as a functional additive in polymers. Its incorporation into polyvinyl chloride (PVC) formulations enhances thermal stability and resistance to microbial degradation. This application is particularly relevant in the production of disposable medical gloves and other hygiene products where antimicrobial properties are essential .
Coatings and Sealants
The compound is also utilized in coatings and sealants due to its ability to inhibit microbial growth on surfaces. This property is beneficial in various industries, including construction and automotive sectors, where maintaining cleanliness and preventing biofilm formation are critical .
Environmental Science
Biocide Applications
Due to its effective antimicrobial properties, this compound is employed as a biocide in agricultural settings. It helps control fungal infections in crops while minimizing the impact on non-target organisms.
Environmental Monitoring
Furthermore, this compound can be used in environmental monitoring systems to detect contamination levels in water sources. Its sensitivity to specific pollutants makes it an ideal candidate for developing sensors that can provide real-time data on environmental health.
Case Studies
Case Study 1: Anti-Tubercular Activity
A recent study synthesized various benzothiazole derivatives and evaluated their anti-tubercular activity against M. tuberculosis strains. The findings indicated that certain derivatives exhibited superior activity compared to standard treatments, highlighting the need for further exploration into their mechanisms of action and potential clinical applications .
Case Study 2: Neuroimaging Applications
In a clinical setting, compounds similar to this compound were utilized in PET scans to visualize amyloid plaques in patients diagnosed with AD. The results demonstrated a correlation between amyloid deposition and cognitive decline, underscoring the compound's utility in both diagnostic processes and therapeutic monitoring .
Mechanism of Action
The mechanism of action of 2-Butyl-1,3-benzothiazol-7-ol involves its interaction with specific molecular targets. For example, it can inhibit quorum sensing in bacteria, which is a communication mechanism used by bacteria to coordinate their behavior . This inhibition can prevent biofilm formation and reduce bacterial virulence . The compound may also interact with enzymes and receptors in biological systems, leading to its diverse biological activities .
Comparison with Similar Compounds
2-Butyl-1,3-benzothiazol-7-ol can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
6-Nitrobenzothiazole: Exhibits significant antifungal activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Q & A
Q. What are the established synthetic routes for 2-Butyl-1,3-benzothiazol-7-ol, and what optimization strategies improve yield?
Methodological Answer: The synthesis of this compound can be adapted from benzothiazole condensation protocols. A general approach involves:
- Step 1: Reacting 2-aminothiophenol derivatives with a butyl-substituted carbonyl precursor (e.g., butyl aldehyde or ketone) under acidic or catalytic conditions to form the benzothiazole core.
- Step 2: Introducing the hydroxyl group at position 7 via electrophilic substitution or post-functionalization.
Optimization strategies include: - Using triethylamine as a catalyst to enhance reaction efficiency and reduce side products .
- Purification via column chromatography with hexane/ethanol (7:3) mixtures to isolate high-purity products .
- Adjusting reaction time (3–10 minutes for similar derivatives) to balance yield and selectivity .
Q. How is the structure of this compound confirmed using spectroscopic methods?
Methodological Answer: Structural confirmation relies on multi-technique analysis:
- NMR Spectroscopy:
- Mass Spectrometry (MS): Molecular ion peak at m/z 223.26 (C₁₁H₁₃NOS) with fragmentation patterns confirming the butyl substituent .
- IR Spectroscopy: Stretching vibrations for -OH (~3200 cm⁻¹) and C=S (~1250 cm⁻¹) .
Advanced Research Questions
Q. How does the substitution pattern (e.g., butyl group at position 2) influence the electronic properties and reactivity of the benzothiazole core?
Methodological Answer: The butyl group at position 2 induces steric and electronic effects:
- Steric Effects: The bulky alkyl chain hinders planarization of the benzothiazole ring, reducing π-π stacking interactions in solid-state structures .
- Electronic Effects: The electron-donating butyl group increases electron density at the thiazole sulfur, enhancing nucleophilic reactivity. DFT analyses show a 0.15 eV reduction in HOMO-LUMO gap compared to unsubstituted analogs, favoring charge-transfer interactions .
- Experimental Validation: Cyclic voltammetry can quantify redox potentials, while X-ray crystallography (using SHELXL for refinement) reveals bond-length distortions .
Q. What computational methods (e.g., DFT, molecular docking) are used to predict the biological activity of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Models electronic properties (e.g., electrostatic potential maps) to predict binding affinity to biological targets like enzymes or DNA .
- Molecular Docking: Software such as AutoDock Vina simulates interactions with receptor sites (e.g., kinase domains). For example, derivatives with hydroxyl groups show hydrogen bonding with Arg residues, critical for inhibitory activity .
- ADMET Prediction: Tools like SwissADME assess pharmacokinetic profiles, highlighting logP (~2.0) and PSA (~61 Ų) for blood-brain barrier penetration .
Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?
Methodological Answer: Contradictions often arise from variations in assay conditions or structural impurities. Mitigation strategies include:
- Reproducibility Protocols: Standardizing cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) .
- Meta-Analysis: Cross-referencing datasets from PubChem or DSSTox to identify trends in IC₅₀ values .
- Impurity Profiling: Using HPLC-MS to detect trace byproducts (e.g., des-butyl analogs) that may skew activity results .
Q. What are the challenges in crystallizing this compound, and how can SHELX tools assist?
Methodological Answer:
- Challenges: The flexible butyl chain and polar -OH group promote polymorphism or twinning.
- Solutions:
- Solvent Screening: Use ethanol/water mixtures for slow evaporation to obtain single crystals .
- SHELX Suite: SHELXD for structure solution via Patterson methods and SHELXL for refining high-resolution data (R-factor < 5%) .
- Twinned Data Handling: SHELXL’s TWIN/BASF commands model twin fractions, improving accuracy for low-symmetry crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
